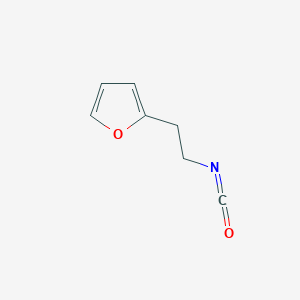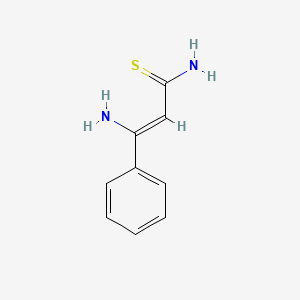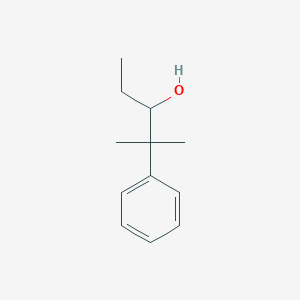
2-(2-isocyanatoethyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isocyanatoethyl)furan typically involves the reaction of furan derivatives with isocyanates. One common method is the reaction of 2-(2-hydroxyethyl)furan with phosgene to produce this compound. This reaction is carried out under controlled conditions to ensure the safety and efficiency of the process.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the desired reaction conditions. The use of catalysts and optimized reaction parameters helps to improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isocyanatoethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can have different functional groups such as amines, alcohols, and ethers.
Aplicaciones Científicas De Investigación
2-(2-Isocyanatoethyl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a reactive intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, coatings, and other materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(2-isocyanatoethyl)furan involves its reactivity with various biological molecules. The isocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities and applications in medicine.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Isocyanatoethyl)thiophene: Similar in structure but contains a sulfur atom instead of oxygen.
2-(2-Isocyanatoethyl)pyrrole: Contains a nitrogen atom in the ring structure.
2-(2-Isocyanatoethyl)benzene: Contains a benzene ring instead of a furan ring.
Uniqueness
2-(2-Isocyanatoethyl)furan is unique due to the presence of the furan ring, which imparts specific reactivity and properties. The oxygen atom in the furan ring makes it more reactive compared to its sulfur and nitrogen analogs, leading to distinct chemical and biological activities.
Propiedades
IUPAC Name |
2-(2-isocyanatoethyl)furan |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQRODWUYTXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)



![Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate](/img/structure/B6141913.png)


![(E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE](/img/structure/B6141947.png)

![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)

